Oxepan-4-amine
Description
Overview of Oxepane (B1206615) Ring Systems in Heterocyclic Chemistry
Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring. ajrconline.org The most common heteroatoms are nitrogen, oxygen, and sulfur. ajrconline.org Oxepane is a seven-membered heterocyclic ether, a saturated ring containing one oxygen atom. onlineorganicchemistrytutor.com The synthesis of seven-membered rings like oxepane can be challenging compared to their five- and six-membered counterparts due to entropic factors and transannular strain. researchgate.net
Despite these synthetic hurdles, oxepane and its derivatives are found in numerous natural products and approved drugs, making them promising scaffolds for drug discovery. researchgate.net The oxepane ring's three-dimensional structure is a desirable feature in medicinal chemistry, offering a departure from the flat aromatic compounds often used. researchgate.net This non-planar geometry can lead to improved pharmacological properties.
Significance of Amine Functionality in Organic Compounds
The amine functional group, characterized by a nitrogen atom bonded to one or more carbon atoms, is fundamental to organic chemistry. fiveable.me Amines are classified as primary (-NH2), secondary (-NHR), or tertiary (-NR2) based on the number of organic substituents attached to the nitrogen. fiveable.me The lone pair of electrons on the nitrogen atom confers basicity and nucleophilicity to amines, making them highly reactive and versatile in chemical synthesis. solubilityofthings.combyjus.com
This reactivity allows amines to participate in a wide array of chemical transformations, including alkylation, acylation, and reactions with carbonyl compounds to form imines and enamines. solubilityofthings.comnumberanalytics.com In a biological context, the amine group is a crucial component of many essential molecules, including amino acids, the building blocks of proteins, and neurotransmitters that regulate vital bodily functions. solubilityofthings.combyjus.com The presence of an amine group can significantly influence a molecule's solubility, basicity, and ability to interact with biological targets. fiveable.me
Contextualizing Oxepan-4-amine within Medicinal and Synthetic Chemistry
This compound serves as a valuable building block in both medicinal and synthetic chemistry due to the combined properties of its oxepane ring and amine functionality. lookchem.comambeed.com In medicinal chemistry, the incorporation of the oxepane motif can lead to novel molecular structures with potentially enhanced biological activity and improved physicochemical properties. researchgate.net The amine group provides a key handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening in drug discovery programs.
In synthetic chemistry, this compound is a versatile intermediate. smolecule.com The nucleophilic amine can be used to introduce the oxepane scaffold into larger, more complex molecules. The synthesis of various derivatives of this compound, such as 4-(1-Aminobutan-2-YL)oxepan-4-OL and 4-(3-Propylphenyl)this compound, highlights its utility in creating new chemical entities. smolecule.comnih.gov
Historical Perspectives on Oxepane and Amine Chemistry Developments
The history of heterocyclic chemistry dates back to the early 19th century with the isolation of compounds like alloxan (B1665706) and furan. onlineorganicchemistrytutor.com The study of organic chemistry as a distinct field has its roots in the transition from alchemy to modern chemistry, a shift marked by the work of pioneering scientists like Robert Boyle and Antoine Lavoisier. numberanalytics.comsolubilityofthings.com The synthesis of urea (B33335) by Friedrich Wöhler in 1828 was a pivotal moment, challenging the theory of vitalism and opening the door to the laboratory synthesis of organic compounds. numberanalytics.com
The development of amine chemistry is also deeply rooted in the history of organic chemistry. solubilityofthings.com The recognition of the biological importance of amines, particularly amino acids, in the late 19th century spurred further investigation into their structure and reactivity. solubilityofthings.com The National Organic Chemistry Symposium, held since 1925, has been a platform for discussing major advancements in the field, including the understanding of reaction mechanisms involving amines and other functional groups. nih.gov The synthesis of complex heterocyclic systems like oxepanes has evolved significantly over time, with modern methods providing more efficient access to these challenging ring structures. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxepan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6-2-1-4-8-5-3-6/h6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKWKYIUVWBSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598085 | |
| Record name | Oxepan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911825-86-0 | |
| Record name | Oxepan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxepan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Oxepan 4 Amine and Its Derivatives
Stereoselective and Enantioselective Synthesis of this compound
The synthesis of specific stereoisomers of this compound, a chiral cyclic amine, is a significant focus in medicinal chemistry due to the differential biological activity often exhibited by enantiomers. researchgate.net Methodologies to achieve this can be broadly categorized into the use of chiral auxiliaries, diastereoselective strategies, and catalytic asymmetric synthesis. researchgate.netwikipedia.org
Chiral Auxiliary Applications
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. tcichemicals.com In the context of synthesizing chiral amines like this compound, a chiral auxiliary can be attached to a precursor molecule. Following a stereoselective reaction, the auxiliary is removed, yielding the desired enantiomerically enriched amine. wikipedia.org
One common approach involves the use of chiral oxazolidinones, which are effective in directing stereoselective alkylation and aldol (B89426) reactions. wikipedia.org For instance, an achiral precursor to the oxepane ring could be functionalized with a chiral auxiliary. Subsequent intramolecular cyclization or functional group manipulation would be directed by the auxiliary, leading to a specific stereoisomer of the this compound precursor. The final step would involve the cleavage of the auxiliary. wikipedia.org
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Reference |
|---|---|---|
| Evans Oxazolidinones | Stereoselective aldol reactions | wikipedia.org |
| 8-phenylmenthol | Asymmetric synthesis | wikipedia.org |
| trans-2-phenyl-1-cyclohexanol | Asymmetric synthesis | wikipedia.org |
| Camphorsultam | Various asymmetric transformations | wikipedia.org |
Diastereoselective Approaches
Diastereoselective synthesis aims to form a specific diastereomer of a product. When a molecule already contains a chiral center, it can influence the formation of a new stereocenter, leading to a diastereomeric preference. This principle can be applied to the synthesis of this compound derivatives. For instance, a precursor to the oxepane ring that already possesses a stereocenter can undergo a reaction, such as a cyclization or an addition, where the existing stereocenter directs the formation of the new stereocenter at the 4-position of the oxepane ring in a predictable manner. nih.gov
A notable example of a diastereoselective approach in a related system involves the synthesis of substituted 1,3-oxazinan-6-ones, where enolate reactions produce products with excellent trans diastereoselectivity. nih.gov Similar strategies could be envisioned for constructing the oxepane ring with control over the stereochemistry at the 4-position.
Catalytic Asymmetric Methodologies
Catalytic asymmetric synthesis is a highly efficient method for producing enantiomerically enriched compounds. researchgate.net This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction. organic-chemistry.org For the synthesis of this compound, this could involve the asymmetric reduction of a precursor imine or the asymmetric amination of a ketone. researchgate.net
A key strategy is asymmetric reductive amination. researchgate.net This process involves the condensation of a ketone with an amine to form an imine, which is then asymmetrically reduced to the desired chiral amine using a chiral catalyst. researchgate.net For this compound, this would entail the asymmetric reduction of an oxepan-4-imine precursor. Iridium complexes with chiral ligands have been shown to be effective catalysts for the intramolecular reductive amination of N-Boc-protected amino ketones, yielding chiral cyclic free amines with high enantioselectivity. nih.gov
Another approach is the catalytic asymmetric epoxidation of an olefin precursor, followed by ring opening with an amine nucleophile. organic-chemistry.org While this method introduces the amine at a different position, it highlights the power of catalytic asymmetric methods in constructing chiral cyclic ethers. organic-chemistry.org
Functionalization and Derivatization Strategies for this compound
The functionalization and derivatization of this compound are crucial for expanding its applications, particularly in drug discovery and development. These modifications can alter the molecule's physicochemical properties, biological activity, and binding interactions with therapeutic targets.
Amine Derivatization for Enhanced Utility
The primary amine group of this compound is a key site for derivatization. mdpi.com Converting the amine to other functional groups can lead to compounds with improved properties.
Acylation is a common and versatile method for derivatizing amines. libretexts.org The reaction of this compound with acylating agents such as acid chlorides or acid anhydrides would yield the corresponding amides. libretexts.org This transformation is typically rapid and high-yielding. libretexts.org The resulting amides can exhibit different biological activities and metabolic stabilities compared to the parent amine.
The choice of acylating agent allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships. For instance, acylation with different carboxylic acids can introduce alkyl, aryl, or heterocyclic moieties, each potentially influencing the compound's interaction with biological targets.
Table 2: Common Acylating Agents for Amines
| Acylating Agent | Product |
|---|---|
| Acid Chloride | Amide |
| Acid Anhydride (B1165640) | Amide |
The acylation of amines can be catalyzed by enzymes, such as lipase, which can proceed with excellent enantioselectivity, offering a method for the kinetic resolution of racemic amines. libretexts.org This enzymatic approach can be particularly useful for obtaining enantiomerically enriched acylated derivatives of this compound. libretexts.org
Alkylation Reactions
N-alkylation of this compound can be achieved through several established methods, including direct alkylation with alkyl halides and reductive amination.
Direct Alkylation: The reaction of this compound with alkyl halides is a straightforward approach to introduce alkyl groups onto the nitrogen atom. wikipedia.org However, a significant challenge with primary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts. masterorganicchemistry.com To achieve selective mono-N-alkylation, specific conditions and reagents are often employed. The use of a cesium base, such as cesium carbonate (Cs₂CO₃), in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can promote selective mono-N-alkylation of primary amines. google.comrsc.org Another strategy involves using mixed oxide catalysts at room temperature to facilitate the reaction between amines and alkyl halides. amazonaws.com
Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.com This reaction involves the condensation of this compound with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method avoids the issue of overalkylation commonly seen with direct alkylation. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. harvard.edu More recently, catalytic reductive amination using silanes as the reducing agent has emerged as a practical and efficient alternative. rsc.org
Table 1: Illustrative N-Alkylation Reactions of this compound
| Entry | Alkylating Agent | Method | Reagents and Conditions | Product |
| 1 | Benzyl bromide | Direct Alkylation | Cs₂CO₃, DMF, rt | N-Benzylthis compound |
| 2 | Iodomethane | Direct Alkylation | K₂CO₃, CH₃CN, reflux | N-Methylthis compound |
| 3 | Acetone | Reductive Amination | NaBH(OAc)₃, CH₂Cl₂, rt | N-Isopropylthis compound |
| 4 | Benzaldehyde | Reductive Amination | H₂, Pd/C, EtOH, rt | N-Benzylthis compound |
Silylation Reactions
N-silylation of this compound is a valuable transformation for protecting the amine group during subsequent synthetic steps or for modifying the compound's properties. A variety of silylating agents can be employed, with the choice depending on the desired stability of the resulting N-silyl derivative.
Common silylating agents include chlorosilanes, such as trimethylchlorosilane (TMSCl), and silylamides, like N,O-bis(trimethylsilyl)acetamide (BSA). The reaction with chlorosilanes is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.net Silylamides like BSA are powerful silylating agents that often react under neutral conditions. researchgate.net For the introduction of bulkier silyl (B83357) groups, which can offer greater stability, reagents like tert-butyldimethylsilyl chloride (TBDMSCl) are used, often with imidazole (B134444) as a base. researchgate.net
More recent methods for N-silylation include the use of silyl hydrides catalyzed by metal complexes and dealkynative coupling with silylacetylenes under basic conditions. rsc.org These methods offer alternative reaction pathways under nearly neutral conditions.
Table 2: Representative N-Silylation Reactions of this compound
| Entry | Silylating Agent | Reagents and Conditions | Product |
| 1 | Trimethylchlorosilane (TMSCl) | Triethylamine, CH₂Cl₂, 0 °C to rt | N-(trimethylsilyl)this compound |
| 2 | N,O-Bis(trimethylsilyl)acetamide (BSA) | Neat or in CH₃CN, reflux | N-(trimethylsilyl)this compound |
| 3 | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, DMF, rt | N-(tert-butyldimethylsilyl)this compound |
| 4 | Triethylsilane | RuHCl(CO)(PCy₃)₂, Toluene, 80 °C | N-(triethylsilyl)this compound |
Modifications of the Oxepane Ring System
Modifying the seven-membered oxepane ring itself offers another avenue for creating structural diversity in this compound derivatives. Synthetic strategies often focus on the construction of the ring from acyclic precursors, which allows for the incorporation of various substituents and functionalities.
One powerful technique for the synthesis of oxepane rings is ring-closing metathesis (RCM) . rsc.orgrsc.orgresearchgate.net This method utilizes a diene precursor that, in the presence of a ruthenium catalyst such as Grubbs' catalyst, undergoes an intramolecular cyclization to form the unsaturated oxepine ring, which can then be reduced to the saturated oxepane. rsc.orgacs.org This approach is highly versatile as the substitution pattern on the final ring can be controlled by the design of the starting diene.
Another classical yet effective method is the intramolecular Williamson ether synthesis . acs.orglibretexts.orgmasterorganicchemistry.comwikipedia.org This reaction involves the cyclization of a halo-alcohol precursor, where the alkoxide, formed by deprotonation of the alcohol with a base, displaces an intramolecular halide to form the cyclic ether. The success of this reaction is dependent on the substrate, with the formation of seven-membered rings being entropically less favored than five- or six-membered rings.
Introduction of Bioisosteric Moieties
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity. nih.gov For this compound, the primary amine group can be replaced with various bioisosteres to potentially improve metabolic stability, receptor binding, or pharmacokinetic profiles.
Tetrazoles: The tetrazole ring is a well-established bioisostere for carboxylic acids and can also serve as a mimic for a cis-amide bond. acs.orgresearchgate.net In the context of replacing an amine, a 5-substituted tetrazole could be considered as a non-classical bioisostere. While not a direct replacement in terms of hydrogen bonding capabilities, the tetrazole ring introduces a significant change in electronic properties and steric bulk, which could lead to novel interactions with a biological target. The synthesis of such analogs would likely involve the construction of the tetrazole ring from a nitrile precursor attached to the oxepane-4-position.
1,2,4-Oxadiazoles: The 1,2,4-oxadiazole (B8745197) ring is another important five-membered heterocycle that is frequently used as a bioisostere for amide and ester functionalities due to its hydrolytic stability. rjptonline.orgmdpi.comresearchgate.netnih.govmdpi.com Similar to tetrazoles, the introduction of a 1,2,4-oxadiazole ring at the 4-position of the oxepane scaffold would create a significant structural modification. The synthesis of 1,2,4-oxadiazole derivatives often proceeds through the condensation of an amidoxime (B1450833) with a carboxylic acid derivative, followed by cyclization.
Chemical Reactivity and Reaction Mechanisms of Oxepan 4 Amine
Reactions of the Primary Amine Moiety
The chemistry of Oxepan-4-amine is dominated by the lone pair of electrons on the nitrogen atom of the primary amine group. This feature imparts both nucleophilic and basic characteristics to the molecule, making it a versatile building block in organic synthesis.
Nucleophilic Reactivity and its Applications
The primary amine group in this compound is a potent nucleophile due to the presence of a lone pair of electrons on the nitrogen atom. This allows it to readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is fundamental to its use as an intermediate in the synthesis of more complex molecules. smolecule.com
Key nucleophilic reactions include:
Alkylation: Reaction with alkyl halides (R-X) results in the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The reaction proceeds via an SN2 mechanism. mnstate.eduopenstax.org To favor mono-alkylation, an excess of the amine is typically used. mnstate.edu
Acylation: Treatment with acyl chlorides or acid anhydrides yields N-substituted amides. This is a common strategy for introducing an acyl group and is often carried out in the presence of a base to neutralize the HCl byproduct. openstax.orglumenlearning.com
The nucleophilic nature of amines like this compound makes them valuable in the construction of larger, more complex molecular architectures, which can be intermediates for various functional materials. smolecule.com
Electrophilic Reactions and Transformations
While the primary reactivity of the amine group is nucleophilic, it can undergo reactions where it behaves as an electrophile, typically after a transformation. For instance, after conversion to a more suitable leaving group, substitution reactions can occur. A key example is the reaction with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) and a strong acid. lumenlearning.com
Primary aliphatic amines react with nitrous acid to form unstable diazonium salts. These salts readily decompose, losing nitrogen gas (N₂) to form a carbocation. lumenlearning.com This carbocation can then react with various nucleophiles present in the reaction mixture to yield a mixture of products, including alcohols and alkenes. lumenlearning.com
| Reactant | Reagent | Intermediate | Major Product(s) |
| This compound | NaNO₂, HCl (aq) | Oxepan-4-yl diazonium salt | Oxepan-4-ol, Oxepene isomers |
This reaction pathway, however, is often of limited synthetic utility for primary aliphatic amines due to the instability of the diazonium intermediate and the resulting mixture of products. lumenlearning.com
Formation of Schiff Bases and Related Imine Compounds
One of the most characteristic reactions of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. ajrconline.orgresearchgate.netunsri.ac.id These compounds are defined by the presence of a carbon-nitrogen double bond (azomethine group). ajrconline.orgresearchgate.net
The reaction of this compound with an aldehyde or ketone is a reversible process that typically requires acid catalysis. mediresonline.orglibretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. ajrconline.orglibretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the imine and a molecule of water. mediresonline.orglibretexts.org
The general reaction can be summarized as: this compound + Aldehyde/Ketone ⇌ N-(Oxepan-4-yl)imine + Water
The stability of the resulting imine can depend on the nature of the carbonyl compound used. ajrconline.org The removal of water from the reaction mixture can drive the equilibrium towards the formation of the imine product. mnstate.edu
| Amine | Carbonyl Compound | Catalyst | Product |
| Primary Amine (e.g., this compound) | Aldehyde (R'-CHO) | H⁺ | Aldimine (R-N=CH-R') |
| Primary Amine (e.g., this compound) | Ketone (R'-CO-R'') | H⁺ | Ketimine (R-N=C(R')R'') |
Imines derived from this compound are valuable intermediates for the synthesis of larger heterocyclic structures, such as oxazepines, through cycloaddition reactions. medipol.edu.tr For example, an imine can react with an anhydride (B1165640), like maleic or phthalic anhydride, in an acid-catalyzed cycloaddition. ajrconline.orgresearchgate.net
A proposed mechanism for such a reaction involves a [5+2] dipolar cycloaddition. medipol.edu.tr The acid catalyst enhances the electrophilicity of the anhydride's carbonyl carbon, which is then attacked by the nucleophilic imine. This leads to a dipolar intermediate that subsequently cyclizes to form the seven-membered oxazepine ring. medipol.edu.tr These reactions are often carried out in anhydrous solvents like THF and may require reflux conditions. medipol.edu.tr This strategy has been successfully employed to synthesize a variety of substituted oxazepine derivatives. ajrconline.orgresearchgate.netmedipol.edu.tr
Condensation Reactions with Carbonyl Compounds
Computational Studies on Amine Reactivity
While specific computational studies solely focused on this compound are not widely reported, density functional theory (DFT) is a powerful tool used to investigate the reactivity of related amine compounds and their derivatives. researchgate.netwustl.edu Such studies can provide insights into electronic structure, reaction mechanisms, and thermodynamic properties. researchgate.netjisem-journal.com
For example, computational analyses of the racemization of oxazepam, a related benzodiazepine (B76468), have been used to elucidate the reaction mechanism and calculate the energy barriers for different pathways. researchgate.net Similar computational approaches could be applied to this compound to predict its reactivity, the stability of its intermediates, and the transition states of its various reactions, providing a theoretical framework to complement experimental findings.
The reactivity of this compound is dictated by the interplay between the flexible, saturated oxepane (B1206615) ring and the nucleophilic amino group at the C4 position. The seven-membered ring, while more stable than smaller cyclic ethers like oxiranes and oxetanes, still possesses ring strain that can influence its chemical behavior. iajpr.com The presence of the heteroatom and the amino substituent provides multiple sites for chemical transformations.
Reactions Involving the Oxepane Ring
The oxepane ring can undergo several types of reactions that lead to significant structural changes, primarily through cleavage or rearrangement of the cyclic framework.
Ring-Opening and Ring-Expansion Reactions
Ring-opening reactions of cyclic ethers are fundamental transformations in organic synthesis. For oxepanes, these reactions typically require activation, often under acidic conditions, to facilitate nucleophilic attack. libretexts.orgmasterorganicchemistry.comkhanacademy.org The protonation of the ring oxygen makes it a better leaving group, rendering the adjacent carbon atoms susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com In the context of this compound, the intramolecular amino group could potentially act as a nucleophile under certain conditions, though this is less common for forming larger rings. More typically, external nucleophiles are employed.
Lewis acids are also effective mediators for ring-opening and rearrangement reactions of oxepane systems. rsc.org For instance, Lewis acid-mediated cyclizations of epoxy alcohols are a known route to oxepane rings, highlighting the role of electrophilic activation in manipulating these structures. rsc.orgcore.ac.uk In a similar vein, treatment of substituted oxepanes with Lewis acids can induce rearrangements or cleavage.
Ring-expansion reactions offer another pathway for modifying the oxepane skeleton, although they are more commonly used to synthesize the oxepane ring itself from smaller precursors like substituted pyrans or cyclopropanes. rsc.orgnih.gov For example, Lewis acid-catalyzed ring expansions of cyclic ketones with reagents like diazomethane (B1218177) have been developed to access the oxepane framework. rsc.org While less common for a pre-formed oxepane, certain rearrangements could lead to larger ring systems under specific thermal or photochemical conditions.
The table below summarizes general conditions for ring-opening reactions of cyclic ethers, which are applicable to the oxepane ring in this compound.
| Reaction Type | Catalyst/Reagent | Typical Nucleophile | General Outcome | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Opening | Brønsted Acids (e.g., H2SO4, HCl) | Water, Alcohols, Halides | Diols, Ether-alcohols, Halo-alcohols | libretexts.orgmasterorganicchemistry.com |
| Lewis Acid-Mediated Opening | Lewis Acids (e.g., BF3·OEt2, TiCl4) | Organometallics, Cyanide | Functionalized acyclic products | rsc.orgresearchgate.net |
| Base-Induced Opening | Strong Bases (e.g., Organolithiums) | The base itself acts as the nucleophile | Ring cleavage via deprotonation alpha to oxygen | libretexts.org |
Transformations at Heteroatoms within the Ring
The primary heteroatom in the oxepane ring is the oxygen atom. Its lone pairs of electrons make it a Lewis basic site, susceptible to protonation by Brønsted acids or coordination with Lewis acids. iajpr.com This activation is often the initial step in acid-catalyzed ring-opening reactions. libretexts.org The reactivity of the oxepane oxygen is comparable to that of other saturated cyclic ethers like tetrahydrofuran (B95107) (THF), though the larger ring size of oxepane slightly modifies its steric and electronic properties. veerashaivacollege.orgmsu.edu The amino group at C4 in this compound, being a stronger base, would likely be protonated first under acidic conditions, which could influence the subsequent reactivity of the ring's oxygen atom.
Mechanistic Investigations of this compound Transformations
Understanding the precise mechanisms of reactions involving this compound is crucial for predicting reaction outcomes and designing new synthetic routes. While specific mechanistic studies on this compound are scarce, general principles from related systems can be applied.
Pericyclic Reactions
Pericyclic reactions are concerted processes that occur through a cyclic transition state and are governed by the principles of orbital symmetry. msu.edu They are typically unaffected by catalysts or changes in solvent polarity. msu.eduradtech.org The main classes include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu
For a saturated system like this compound, direct participation in pericyclic reactions is unlikely. However, its unsaturated analogue, oxepine, exists in equilibrium with benzene (B151609) oxide, and this system can undergo pericyclic reactions. researchgate.net For example, a retro-pericyclic reaction (benzene oxide-oxepine tautomerism) is a known process. researchgate.net Derivatives of this compound, if appropriately functionalized to introduce unsaturation, could potentially engage in such transformations. For instance, the retro-Claisen rearrangement, a type of researchgate.netresearchgate.net-sigmatropic shift, has been used to form 2,5-dihydrooxepine rings, which are related to the oxepane core. researchgate.net
Free-Radical Mechanisms
Free-radical reactions involve species with unpaired electrons and proceed via a chain mechanism consisting of initiation, propagation, and termination steps. libretexts.org Radicals can be generated on cyclic ethers, typically at a carbon atom adjacent to the oxygen, through hydrogen atom abstraction by a highly reactive radical species. acs.org This is often initiated by UV light or a radical initiator. libretexts.org
In the case of this compound, a radical could be formed at the C2 or C7 position. The resulting radical could then undergo various reactions, including ring cleavage or substitution. For example, radical dehalogenation reactions using reagents like tributyltin hydride are common. libretexts.org Furthermore, the amino group itself can influence radical reactions. The Hofmann-Löffler-Freytag reaction is a classic example where a nitrogen-centered radical abstracts a hydrogen atom from a δ-carbon, leading to cyclization. libretexts.org While this specific reaction leads to five-membered rings, analogous intramolecular hydrogen atom transfers could be envisioned for a suitably derivatized this compound under radical conditions.
The table below outlines the fundamental steps of a generic free-radical reaction.
| Step | Description | Example | Reference |
|---|---|---|---|
| Initiation | Formation of radical species from a non-radical precursor, often using heat or UV light. | Cl2 → 2 Cl• (under UV light) | libretexts.org |
| Propagation | A radical reacts with a non-radical to form a new bond and a new radical. This step repeats in a cycle. | Cl• + CH4 → HCl + •CH3 •CH3 + Cl2 → CH3Cl + Cl• | libretexts.org |
| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. | Cl• + Cl• → Cl2 •CH3 + •CH3 → C2H6 | libretexts.org |
Transition State Analysis
A transition state is the highest energy point along a reaction coordinate, representing a fleeting arrangement of atoms at the "point of no return" between reactants and products. smu.edu Analyzing the structure and energy of transition states is fundamental to understanding reaction mechanisms, rates, and selectivity. smu.edu Due to their transient nature, transition states cannot be observed directly but can be investigated computationally or inferred from kinetic studies. smu.edu
For reactions involving this compound, such as nucleophilic ring-opening, computational methods like Density Functional Theory (DFT) can be employed to model the transition state. researchgate.netresearchgate.net Such analyses can reveal key geometric features, like bond lengths and angles, and energetic barriers. For example, in the acid-catalyzed ring-opening of epoxides, the transition state is thought to be a hybrid between SN1 and SN2, with the nucleophile attacking before a full carbocation can form. libretexts.orglibretexts.org A similar analysis for oxepane would consider the conformational flexibility of the seven-membered ring and its influence on the transition state geometry. nih.gov Computational studies on the cationic polymerization of oxepane have shown that the transition state's ring conformation, rather than ground-state ring strain, directs the regioselectivity of ring-opening. researchgate.net This highlights the power of transition state analysis in explaining and predicting the reactivity of such heterocyclic systems.
Referenced Compounds
| Compound Name |
|---|
| This compound |
| Oxirane |
| Oxetane |
| Pyran |
| Diazomethane |
| Tetrahydrofuran (THF) |
| Oxepine |
| Benzene oxide |
| 2,5-dihydrooxepine |
| Tributyltin hydride |
Applications of Oxepan 4 Amine and Its Derivatives in Medicinal Chemistry Research
Oxepan-4-amine as a Core Scaffold for Pharmaceutical Compounds
This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules, demonstrating its utility as a foundational scaffold. Its structural features—a flexible seven-membered ring and a reactive primary amine group—make it an attractive component for generating libraries of diverse compounds for drug discovery programs.
Research has shown that this compound can be synthesized from oxepan-4-one (B1595542) through a process of oxime reduction. google.com This accessibility allows for its incorporation into various molecular frameworks. For instance, it has been used as a key reactant in the creation of purine (B94841) and imidazopyridine derivatives. google.com In these syntheses, the amine group of this compound is utilized to form new carbon-nitrogen bonds, integrating the oxepane (B1206615) ring into a larger, more complex heterocyclic system. Similarly, patents describe its use in preparing novel isoxazolyl ether derivatives and β-lactamase inhibitors, highlighting its versatility in constructing compounds with distinct chemical architectures and biological functions.
The incorporation of the oxepane moiety is significant because saturated heterocycles are increasingly sought after in drug design to improve properties such as solubility and metabolic stability while providing novel intellectual property. The non-planar structure of the oxepane ring allows substituents to be projected into three-dimensional space, which can lead to enhanced binding affinity and selectivity for a specific biological target.
Development of Biologically Active Oxepane Derivatives
The derivatization of the this compound scaffold has led to the discovery of compounds with a wide spectrum of biological activities. Researchers have successfully modified its core structure to develop agents for various therapeutic applications.
Derivatives of this compound are being investigated for their potential in treating neurological and cognitive disorders. One area of research focuses on the development of positive allosteric modulators (PAMs) of the GABA A α5 receptor, which is a key target for enhancing cognitive function. In one reported synthesis, this compound was used to create a novel isoxazolyl ether derivative. This resulting compound is being explored for its potential therapeutic benefits in conditions such as Alzheimer's disease, the cognitive symptoms associated with schizophrenia, and various neurodevelopmental disorders like Rett syndrome and Fragile X syndrome.
Bacterial resistance to existing antibiotics is a major global health threat, driving the search for new therapeutic strategies. One approach is the development of β-lactamase inhibitors, which can be co-administered with β-lactam antibiotics to restore their efficacy against resistant bacteria. Patent literature discloses the use of this compound in the synthesis of novel diazabicyclooctane compounds designed to act as β-lactamase inhibitors. These enzymes are produced by bacteria and are responsible for degrading common antibiotics like penicillins and cephalosporins. By inhibiting these enzymes, the derivatives of this compound could help preserve the activity of β-lactam antibiotics.
The this compound scaffold has been instrumental in developing potential new treatments for various cancers. google.com Researchers have synthesized a series of purine and imidazopyridine derivatives from this compound that function as inhibitors of Janus kinase 3 (Jak3), a tyrosine kinase involved in signaling pathways that control the growth and proliferation of cancer cells. google.com
These Jak3 inhibitors have shown potential in treating hematological malignancies such as lymphomas and leukemias. google.com Furthermore, their utility is being explored for non-hematological cancers, including pancreatic and colon cancer. google.com The ability of these compounds to inhibit Jak3 activity makes them promising candidates for targeted cancer therapy. google.com
Table 1: Investigational Anticancer Derivatives of this compound
| Derivative Class | Target | Potential Indication(s) |
| Purine Derivatives | Jak3 Kinase | Hematological Malignancies, Pancreatic Cancer, Colon Cancer |
| Imidazopyridine Derivatives | Jak3 Kinase | Leukemias, Lymphomas |
The inhibition of Jak3 kinase is also a promising strategy for treating inflammatory diseases. The signal transduction mediated by Jak3 is crucial for the function of several cytokines that drive inflammatory responses. Derivatives of this compound, developed as Jak3 inhibitors, are therefore being investigated for their potential as immunosuppressive and anti-inflammatory agents. google.com
These compounds have potential applications in a range of inflammatory conditions, including those associated with mast-cell mediated allergic reactions, asthma, and chronic inflammation. google.com By blocking the Jak3 signaling pathway, these derivatives can interfere with the processes that lead to the release of inflammatory mediators, offering a targeted approach to managing inflammatory disorders. google.com
The modulation of GABA A receptors is a well-established mechanism for controlling neuronal hyperexcitability, which is a hallmark of epilepsy. As mentioned previously, derivatives of this compound have been synthesized to act as positive allosteric modulators of the GABA A α5 receptor. This modulation enhances the inhibitory effects of the neurotransmitter GABA, leading to a calming effect on the nervous system. This line of research suggests that compounds derived from this compound could be developed as novel antiepileptic or anticonvulsant drugs.
Table 2: Summary of Biological Activities of this compound Derivatives
| Therapeutic Area | Biological Target/Mechanism | Investigational Use |
| Neuroprotection | GABA A α5 Receptor Positive Allosteric Modulator | Alzheimer's Disease, Cognitive Deficits |
| Antimicrobial | β-lactamase Inhibition | Overcoming Antibiotic Resistance |
| Anticancer | Jak3 Kinase Inhibition | Leukemias, Lymphomas, Solid Tumors |
| Anti-inflammatory | Jak3 Kinase Inhibition | Allergic Reactions, Asthma, Chronic Inflammation |
| Antiepileptic | GABA A α5 Receptor Positive Allosteric Modulator | Epilepsy, Seizure Disorders |
Antidepressant Research
The exploration of seven-membered heterocyclic systems, including oxepane and oxazepine derivatives, has been a field of interest for developing new antidepressant agents. uobaghdad.edu.iqresearchgate.net Research into related structures suggests the potential of the oxepane-amine framework in this therapeutic area.
For instance, studies on 4-amine derivatives of dibenzocycloheptane, a related carbocyclic seven-membered ring system, have demonstrated antidepressant-like effects in preclinical models. nih.gov Two specific derivatives, ADDCH1 and ADDCH2, which feature a propyl-dimethylamine side chain, showed a significant reduction in immobility time in the forced swimming test (FST) in mice, a standard model for evaluating antidepressant activity. nih.gov This suggests that the amine functionality attached to a seven-membered ring is a key contributor to the observed effects. nih.gov
Furthermore, compounds incorporating different heterocyclic scaffolds but sharing the feature of an amine substituent have been evaluated for antidepressant properties. researchgate.netnih.gov For example, a series of triazole-containing benzo[d]oxazoles were screened using the FST, with some compounds showing good antidepressant activity. researchgate.netnih.gov While these scaffolds are different from oxepane, the findings underscore the importance of the amine group in designing molecules with potential antidepressant action.
Table 1: Antidepressant-like Activity of Amine Derivatives of Related Scaffolds This table is interactive. Click on the headers to sort the data.
| Compound | Scaffold | Test Model | Key Finding | Reference |
|---|---|---|---|---|
| ADDCH1 | Dibenzo[a,d]cycloheptane | Forced Swimming Test (Mice) | Dose-dependent reduction in immobility (33% at 50 mg/kg). nih.gov | nih.gov |
| ADDCH2 | Dibenzo[a,d]cycloheptane | Forced Swimming Test (Mice) | Dose-dependent reduction in immobility (37% at 30 mg/kg). nih.gov | nih.gov |
Dopamine (B1211576) Receptor Ligands
The oxepane scaffold has been successfully employed in the design of ligands for dopamine receptors, which are crucial targets in the treatment of various central nervous system (CNS) disorders. researchgate.net The structural features of oxepane-amine derivatives allow them to fit into the binding pockets of these receptors.
A notable example is the development of a series of 2,4-disubstituted 1,4-oxazepane (B1358080) derivatives as selective ligands for the dopamine D₄ receptor. researchgate.net The D₄ receptor is a target of interest for developing atypical antipsychotics that may lack the extrapyramidal side effects of older drugs. researchgate.net In this series, the aliphatic amine of the 1,4-oxazepane ring was identified as a crucial element for receptor affinity. researchgate.net Similarly, the drug Amoxapine, which is based on a dibenzo[b,f] Current time information in Bangalore, IN.acs.orgoxazepine scaffold, is known to reduce the uptake of dopamine, indicating an interaction with the dopaminergic system. uobaghdad.edu.iq
The strategy of using oxygen-containing heterocyclic scaffolds extends to related structures like 1,4-dioxane, which has been used to create bitopic ligands targeting the dopamine D₃ receptor. nih.gov This approach involves linking a primary pharmacophore that binds to the main binding site with a secondary pharmacophore, such as the dioxane ring, that interacts with a secondary or allosteric site. nih.govunicam.it
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, guiding the optimization of lead compounds. researchgate.net For oxepane-amine derivatives, SAR studies have provided valuable insights into the structural requirements for interacting with specific biological targets. nih.gov
Elucidation of Pharmacophores
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For oxepane-containing molecules, pharmacophore models have been developed to guide the design of new inhibitors and ligands.
In a study on derivatives of the natural product pleurotin, which contains an oxepane ring, a pharmacophore model was proposed for inhibitors of human thioredoxin reductase (TrxR), a target for cancer chemotherapy. scielo.brresearchgate.net The model identified the oxepane ring as a key component, along with a hydrogen-bond donor group, specifically a -CH₂NH₂, attached to the oxepane ring. scielo.brresearchgate.net This highlights the importance of the oxepane-amine combination for biological activity.
In the context of dopamine receptor ligands, SAR studies on azecine-type compounds led to the identification of a pharmacophore for D₁, D₂L, and D₅ receptor antagonists. nih.gov While the scaffold was different, the study demonstrated how systematic structural modifications, such as contracting the central ring or replacing aromatic systems, drastically affected activity, thereby defining the key structural elements required for binding. nih.gov
Impact of Substituent Effects on Biological Activity
The biological activity of oxepane-amine derivatives can be finely tuned by modifying the substituents on the oxepane ring or the amine group.
In the development of 1,4-oxazepane derivatives as dopamine D₄ receptor ligands, 3D-QSAR analysis revealed that regions around two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine of the oxazepane ring were important for affinity. researchgate.net This indicates that both the core scaffold and its substituents contribute significantly to the interaction with the receptor. The study also suggested that the size of the seven-membered oxazepane ring was important for affinity when compared to the smaller six-membered morpholine (B109124) ring. researchgate.net
Another study on a collection of natural-product inspired oxepanes found that while a wide variety of substituents could be tolerated at one position (R⁴) without loss of activity, the introduction of even a small methyl group at another position (R⁵) reduced the biological activity. nih.govresearchgate.net This demonstrates high sensitivity to substitution patterns at specific points on the oxepane scaffold.
Table 2: Summary of Substituent Effects on the Biological Activity of Oxepane and Related Derivatives This table is interactive. Click on the headers to sort the data.
| Scaffold | Target | Modification | Effect on Activity | Reference |
|---|---|---|---|---|
| 1,4-Oxazepane | Dopamine D₄ Receptor | p-chlorobenzyl group | Important for affinity | researchgate.net |
| 1,4-Oxazepane | Dopamine D₄ Receptor | Ring size (vs. morpholine) | Important for affinity | researchgate.net |
| Oxepane | Wnt-pathway | Introduction of a methyl group at R⁵ | Reduced activity | nih.govresearchgate.net |
| Benz[d]indolo[2,3-g]azecine | Dopamine Receptors | Contraction of 10-membered ring | Significantly decreased activity | nih.gov |
Computational Chemistry in Drug Design with this compound Scaffolds
Computational chemistry, particularly molecular docking, has become an indispensable tool in modern drug design, allowing researchers to predict how a ligand might interact with its target protein at the atomic level. researchgate.netresearchgate.netbiosolveit.de This approach has been applied to compounds containing the oxepane scaffold to understand their binding modes and guide the design of more potent molecules. researchgate.net
Molecular Docking Studies
Molecular docking simulations are used to place a molecule into the binding site of a target receptor and estimate the binding affinity. researchgate.net
Docking studies performed on pleurotin analogues containing an oxepane ring provided a clear rationale for their inhibitory activity against TrxR. researchgate.net The results showed that a ligand featuring a -CH₂NH₂ group on the oxepane ring could form favorable interactions within the binding site of the enzyme. researchgate.net
In the development of ligands for serotonin (B10506) and dopamine receptors, molecular docking was used to propose binding modes for arylsulfone derivatives. acs.org These computational models showed key interactions, such as hydrogen bonds and π-π stacking, between the ligands and specific amino acid residues in the receptor binding sites, explaining the observed affinities. acs.org For example, docking studies of amino-oxy-diarylquinolines with HIV-1 reverse transcriptase showed that the molecules interacted with key residues like Lys101, His235, and Tyr318 through hydrogen bonding and π-π stacking. nih.gov Such studies provide a structural basis for the observed biological data and offer a roadmap for further optimization of the this compound scaffold for various therapeutic targets.
Table 3: List of Compounds Mentioned
| Compound Name/Identifier |
|---|
| This compound |
| ADDCH1 (4-amine (3-N,N-dimethylpropylamine)-10,11-dihydro-5H-dibenzo[a,d]cycloheptane-5-one) |
| ADDCH2 (1,2,3,4,8,9-hexahydro-dibenzocyclohepta[4,4a,5-ef]1,4-diazepin) |
| Amoxapine |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dntb.gov.ua For a compound like this compound, QSAR studies would be instrumental in understanding how modifications to its structure affect its potential therapeutic activity.
Although QSAR studies specifically for this compound are not readily found, research on related structures provides a clear blueprint for how such an analysis would be conducted. For instance, a 3D-QSAR study was performed on a series of 2,4-disubstituted 1,4-oxazepanes, which, like oxepane, feature a seven-membered ring containing oxygen, to understand their affinity for the dopamine D₄ receptor. nih.govacs.org
The study utilized the GRID/GOLPE methodology to build a model correlating the structural features of the compounds with their receptor affinity. nih.gov The analysis identified key regions around the molecule where different physicochemical properties influence biological activity. Inspection of the model's coefficient plots revealed that steric and electronic factors around two benzene ring systems, a specific substituent (a p-chlorobenzyl group), and the aliphatic amine within the 1,4-oxazepane system were critical for binding affinity. acs.org Furthermore, the analysis suggested that the size of the heterocyclic ring itself is an important determinant of activity. nih.gov
A hypothetical QSAR study on a series of this compound derivatives would involve synthesizing analogs with varied substituents on the amine and the oxepane ring. The biological activity of these compounds would be measured, and then computational descriptors would be calculated for each molecule. These descriptors, which quantify various properties, would be used to build a predictive model.
Table 1: Examples of Descriptors in QSAR Studies
| Descriptor Type | Description | Relevance to this compound Derivatives |
|---|---|---|
| Electronic | Describes the electronic properties of the molecule, such as partial charges, dipole moment, and Hammett constants. dntb.gov.ua | Influences electrostatic interactions with the biological target. The basicity of the amine group would be a key descriptor. |
| Steric | Relates to the size and shape of the molecule, including parameters like molecular volume and Taft steric parameters. dntb.gov.ua | Determines how well the molecule fits into the binding pocket of a receptor or enzyme. |
| Hydrophobicity | Quantifies the molecule's lipophilicity, often represented by the partition coefficient (LogP). dntb.gov.ua | Crucial for membrane permeability and interaction with hydrophobic pockets in the target protein. |
| Topological | Numerical indices derived from the 2D representation of the molecule, such as connectivity indices (e.g., Wiener index). researchgate.net | Encodes information about molecular size, shape, and degree of branching. |
By establishing a statistically significant model, researchers could predict the activity of new, unsynthesized this compound derivatives, allowing them to prioritize the synthesis of the most promising candidates and refine their understanding of the drug-receptor interaction. proquest.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. caymanchem.comarxiv.org For a molecule such as this compound, MD simulations can provide deep insights into its behavior and its interaction with a biological target, such as a protein receptor or enzyme. These simulations model the molecule and its environment (e.g., water, ions, a lipid membrane) at an atomic level, governed by the principles of classical mechanics. wiley-vch.de
In the context of medicinal chemistry, MD simulations serve several key purposes:
Binding Pose Stability: After a ligand is placed into the binding site of a protein using molecular docking, MD simulations can assess the stability of this predicted binding pose. If the ligand remains in its initial position with minimal fluctuation throughout the simulation, it suggests a stable and favorable interaction. nih.gov
Conformational Analysis: The oxepane ring is a flexible seven-membered ring. MD simulations can explore the accessible conformations of the this compound molecule, both in solution and when bound to a target, which is critical for understanding its interaction capabilities.
Interaction Analysis: MD simulations allow for a detailed analysis of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between the ligand and the protein over time. For this compound, this would involve tracking interactions involving its key functional groups: the amine (potential for hydrogen bonding and ionic interactions) and the ether oxygen (potential hydrogen bond acceptor). caymanchem.com
Binding Free Energy Calculation: Advanced MD simulation techniques can be used to calculate the binding free energy of a ligand to its target, providing a quantitative prediction of its binding affinity.
A study on oxazinethione derivatives utilized 100-nanosecond MD simulations to confirm the stability of the compounds within the active site of a target protein. mdpi.com The analysis involved calculating the root-mean-square deviation (RMSD) to measure the stability of the complex and the radius of gyration (Rg) to assess its compactness over the simulation time. mdpi.com Such analyses would be directly applicable to understanding the dynamics of an this compound derivative bound to its target.
Table 2: Key Analyses in Molecular Dynamics Simulations
| Analysis Type | Information Gained | Application to this compound |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions over time compared to a reference structure. | Assesses the stability of the this compound-protein complex. Low, stable RMSD values indicate a stable binding mode. mdpi.com |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein and the ligand. It would show the mobility of the oxepane ring and its substituents. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Quantifies the specific hydrogen bonding interactions involving the amine and ether oxygen of this compound, which are crucial for binding specificity. mdpi.com |
| Radius of Gyration (Rg) | Measures the compactness of the protein or the protein-ligand complex. | Indicates whether the binding of this compound induces conformational changes (e.g., tightening or opening) in the protein structure. mdpi.com |
Prediction of Pharmacokinetic Properties
Before a compound can become a drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. Predicting these properties early in the drug discovery process is essential to avoid costly late-stage failures. For new molecules like this compound, in silico (computational) methods are the first step in this evaluation. rsc.org
Computational tools can predict a wide range of ADME-related properties based on the molecule's structure. These predictions help researchers flag potential liabilities, such as poor absorption or rapid metabolism, and guide the design of derivatives with improved pharmacokinetic profiles. drugbank.com
Key pharmacokinetic properties that would be predicted for this compound and its derivatives include:
Solubility: Aqueous solubility is critical for absorption.
Lipophilicity (LogP/LogD): The octanol-water partition coefficient is a key indicator of a molecule's ability to cross biological membranes.
Intestinal Absorption: Models can predict the percentage of a drug that will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system, the ability to cross the BBB is essential. This is predicted based on factors like size, polarity, and hydrogen bonding capacity.
Plasma Protein Binding: The extent to which a drug binds to proteins in the blood affects its distribution and availability to act on its target.
Metabolism: Predictions can identify likely sites of metabolism on the molecule (e.g., by Cytochrome P450 enzymes) and the metabolic stability of the compound. acs.org
Polar Surface Area (PSA): The PSA is defined as the surface sum over all polar atoms and is a good predictor of drug transport properties, including intestinal absorption and brain penetration. acs.org
For example, in silico ADME properties were predicted for a series of novel inhibitors to assess their drug-likeness. rsc.org Parameters such as the predicted Caco-2 cell permeability (a model for gut absorption) and octanol/water partition coefficient were calculated to guide hit selection. rsc.org Similar assessments would be vital for any medicinal chemistry program involving this compound.
Table 3: Key Predicted Pharmacokinetic (ADME) Parameters
| Parameter | Importance in Drug Discovery | Desired Range (General Guideline) |
|---|---|---|
| Molecular Weight (MW) | Influences size-dependent diffusion and absorption. | < 500 g/mol |
| LogP | Measures lipophilicity; affects absorption, distribution, and metabolism. | -0.4 to +5.6 |
| Polar Surface Area (PSA) | Predicts membrane permeability. | < 140 Ų for general drugs; < 90 Ų for CNS drugs. acs.org |
| Hydrogen Bond Donors | Affects solubility and membrane permeability. | ≤ 5 |
| Hydrogen Bond Acceptors | Affects solubility and membrane permeability. | ≤ 10 |
| Aqueous Solubility (LogS) | Determines how well a compound dissolves for absorption. | > -4 |
| Caco-2 Permeability | An in vitro model for human intestinal absorption. | > 500 nm/s (High) |
Advanced Characterization Techniques for Oxepan 4 Amine and Its Synthesized Derivatives
Chromatographic Techniques for Analysis and Purification
Chromatographic techniques are indispensable for the separation, identification, and purification of Oxepan-4-amine and its derivatives from reaction mixtures and for assessing their purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally unstable compounds. For primary amines like this compound, which may lack a strong UV chromophore, derivatization is often necessary to enable detection. chromatographyonline.com
Derivatization and Detection:
Pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or dansyl chloride converts the amine into a fluorescent or UV-absorbing derivative. acs.orgnih.govthermofisher.com This significantly enhances the sensitivity and selectivity of the analysis. The choice of derivatizing agent depends on the specific properties of the amine and the desired detection method (UV or fluorescence). chromatographyonline.com
Typical HPLC System Configuration:
| Component | Specification | Purpose |
| Column | C18 reversed-phase acs.org | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile-water gradient chromatographyonline.com | Elutes the compounds from the column. |
| Detector | UV or Fluorescence acs.orgthermofisher.com | Detects the derivatized amine. |
| Injection Volume | 20-100 µL acs.org | Introduces the sample into the system. |
This table outlines a typical HPLC setup for amine analysis; specific conditions would be optimized for this compound and its derivatives.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and determining the purity of a sample. researchgate.net
Procedure and Visualization:
A small amount of the sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable mobile phase. As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates, leading to separation.
Since amines are often not colored, visualization of the separated spots requires specific techniques:
UV Light: If the compounds are UV-active, they can be visualized under a UV lamp. libretexts.org
Iodine Chamber: Exposure to iodine vapor can make organic compounds appear as brown spots. libretexts.orgreachdevices.com
Staining Reagents: Spraying the plate with a staining reagent that reacts with amines to produce colored spots is a common method. Ninhydrin is a specific stain for primary amines, producing purple or pink spots. reachdevices.comepfl.chsilicycle.com Other general-purpose stains like p-anisaldehyde can also be used for amines. libretexts.org
For amines that are strongly basic, adding a few drops of ammonium (B1175870) hydroxide (B78521) to the eluting solvent can result in clearer separation and better spot shapes. orgchemboulder.com
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers higher resolution, greater sensitivity, and more precise quantification. tandfonline.comeprajournals.commdpi.com It utilizes TLC plates with smaller particle sizes and a narrower size distribution, along with sophisticated instrumentation for sample application, plate development, and densitometric scanning. uni-hohenheim.de
Advantages and Applications:
HPTLC is particularly useful for the analysis of complex mixtures, such as those containing heterocyclic aromatic amines. uni-hohenheim.deacs.orgnih.gov The method can be validated for linearity, limits of detection and quantification, precision, and recovery, making it suitable for quantitative analysis. tandfonline.comfoliamedica.bg
Typical HPTLC Method Parameters:
| Parameter | Specification |
| Stationary Phase | HPTLC silica gel 60 F254 plates foliamedica.bgnih.gov |
| Mobile Phase | A mixture of solvents, e.g., toluene-ethyl acetate-diethylamine nih.gov |
| Sample Application | Automated band-wise application tandfonline.com |
| Development | In a pre-saturated twin-trough chamber tandfonline.com |
| Detection | Densitometric scanning at a specific wavelength after derivatization (if necessary) tandfonline.comnih.gov |
This table provides an example of HPTLC parameters; the mobile phase and detection wavelength would be optimized for this compound and its derivatives.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. measurlabs.com For this compound (C6H13NO), elemental analysis provides experimental verification of its chemical formula.
Procedure and Expected Results:
A small, precisely weighed amount of the purified compound is combusted in a stream of oxygen. The resulting combustion gases (CO2, H2O, and N2) are separated and quantified. The percentages of carbon, hydrogen, and nitrogen in the sample are then calculated.
The theoretical elemental composition of this compound is calculated from its molecular formula (C6H13NO) and the atomic weights of its constituent elements.
Theoretical Elemental Composition of this compound (C6H13NO):
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon (C) | 12.011 | 6 | 72.066 | 62.56% |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 11.38% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 12.16% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 13.89% |
| Total | 115.176 | 100.00% |
This table presents the theoretical elemental composition of this compound.
The experimentally determined percentages should be in close agreement with these theoretical values, typically within ±0.4%, to confirm the purity and elemental composition of the synthesized compound.
Melting Point Determination
Melting point is a fundamental physical property of a solid crystalline compound and is a crucial indicator of its purity. A pure crystalline solid will have a sharp and well-defined melting point range, typically spanning 1-2°C. Impurities tend to depress and broaden the melting point range.
Procedure:
A small amount of the crystalline solid is packed into a capillary tube and heated in a melting point apparatus. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For derivatives of this compound that are solids at room temperature, this technique is essential for characterization. For instance, various synthesized benzodiazepine (B76468) derivatives, which share some structural motifs with potential this compound derivatives, have been characterized by their melting points. jopcr.comjst.go.jp
While a specific experimental melting point for this compound is not widely reported in the literature, a predicted boiling point is available, suggesting it is likely a liquid at room temperature. guidechem.com However, for solid derivatives synthesized from this compound, melting point determination remains a critical characterization step. The melting points of synthesized derivatives can vary significantly based on their structure. jopcr.comjapsonline.com
Future Directions and Emerging Research Avenues for Oxepan 4 Amine
Novel Synthetic Methodologies for Oxepan-4-amine
The synthesis of oxepane (B1206615) rings, the core structure of this compound, presents ongoing challenges and opportunities for methodological innovation. Traditional methods often involve multi-step sequences that can be inefficient. Current research is focused on developing more direct and efficient routes.
One exemplary synthesis involves the use of 5-chloro-4-nitro-1H-pyrazole compounds as starting materials to produce 6-(4-nitro-1H-pyrazol-5-yl)oxepan-3-amine compounds. epo.org This highlights a pathway to substituted oxepane amines. Another approach describes the synthesis of various oxepane derivatives, which could potentially be adapted for the synthesis of this compound. epo.org For instance, methods have been detailed for creating tert-butyl 3-methoxy-2-methyl-7-(1-substituted-4-nitro-1H-pyrazol-5-yl)oxepan-4-ylcarbamate compounds starting from 1-(1-substituted-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol compounds. epo.org
Furthermore, the synthesis of related 1,3-oxazepine derivatives has been achieved through the reaction of imine compounds with phthalic anhydride (B1165640) in dry benzene (B151609). researchgate.net While not a direct synthesis of this compound, this methodology for forming seven-membered heterocyclic rings containing oxygen and nitrogen could inspire new synthetic strategies. Similarly, disubstituted-oxazepine derivatives have been synthesized via a (5+2) cycloaddition reaction of isobenzofuran-1(3H)-one and an imine group, showcasing another route to oxepane-like structures. actapharmsci.com
The development of efficient thionolactones, such as 7-phenyloxepane-2-thione (POT), for radical ring-opening polymerization (rROP) also presents a novel avenue. chemrxiv.org This method allows for the incorporation of the oxepane ring into polymer backbones, and with further functionalization, could be a pathway to oxepane-based small molecules. chemrxiv.org
A summary of key synthetic precursors and related structures is provided below:
| Starting Material/Precursor | Resulting Oxepane Derivative | Reference |
| 5-chloro-4-nitro-1H-pyrazole | 6-(4-nitro-1H-pyrazol-5-yl)oxepan-3-amine | epo.org |
| 1-(1-substituted-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol | tert-butyl 3-methoxy-2-methyl-7-(1-substituted-4-nitro-1H-pyrazol-5-yl)oxepan-4-ylcarbamate | epo.org |
| Imine compounds and phthalic anhydride | 1,3-Oxazepine derivatives | researchgate.net |
| Isobenzofuran-1(3H)-one and imine compounds | Disubstituted-oxazepine derivatives | actapharmsci.com |
| 7-phenyloxepane-2-thione (POT) | Statistical copolymers with oxepane units | chemrxiv.org |
Exploration of New Biological Targets for this compound Derivatives
Derivatives of this compound are being investigated for their potential to interact with a variety of biological targets, driving research in drug discovery. The oxepane scaffold is a key component in compounds designed to modulate the activity of enzymes and cellular pathways.
One area of interest is the development of pleurotin analogues, which are inhibitors of the thioredoxin reductase (TrxR) enzyme, a target for cancer chemotherapy. scielo.br An in silico analysis of 34 pleurotin analogues, which included modifications to the oxepane ring, aimed to create a pharmacophore model for TrxR inhibitors. scielo.br This research suggests that derivatives of this compound could be designed as potent and selective anticancer agents. scielo.br
Furthermore, the development of a new series of 2,4-disubstituted 1,4-oxazepanes with selectivity for the dopamine (B1211576) D(4) receptor highlights the potential for oxepane derivatives in treating schizophrenia. nih.gov Although these are 1,4-oxazepanes, the structural similarity suggests that this compound derivatives could also be explored as ligands for dopamine receptors.
The synthesis of oxazepam derivatives for use in immunoassays also points to the utility of the oxepane core in creating molecules for diagnostic applications. google.com These derivatives are conjugated to polypeptides to produce antibodies specific for benzodiazepine (B76468) metabolites. google.com This indicates a potential role for functionalized this compound in the development of new diagnostic tools.
| Derivative Class | Potential Biological Target/Application | Reference |
| Pleurotin analogues with modified oxepane ring | Thioredoxin Reductase (TrxR) for cancer therapy | scielo.br |
| 2,4-disubstituted 1,4-oxazepanes | Dopamine D(4) receptor for schizophrenia | nih.gov |
| Oxazepam derivatives | Immunoassay reagents for benzodiazepine detection | google.com |
Computational Design of this compound Analogs with Tailored Properties
Computational methods are increasingly being employed to design novel this compound analogs with specific, tailored properties for various applications. In silico techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are accelerating the discovery and optimization of lead compounds.
A notable example is the use of pharmacophore modeling and molecular dynamics simulations to design pleurotin derivatives as inhibitors of human thioredoxin reductase. scielo.br This computational approach led to the identification of a ligand with a flexible side chain on the p-quinone and a hydrogen-bond-donating CH2NH2 group on the oxepane ring, resulting in a significantly improved binding free energy compared to the parent compound, pleurotin. scielo.br
Similarly, predictive QSAR models have been developed to identify oxazole (B20620) derivatives with antiviral activity against the Varicella zoster virus (VZV). nih.gov These models, validated through cross-validation and external test sets, can be used to screen virtual libraries of compounds, including those with an oxepane moiety, to predict their potential efficacy. nih.gov
The design of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors also showcases the power of computational design. nih.gov Molecular docking and molecular dynamic simulations revealed key binding interactions within the active site of the receptor, guiding the synthesis of compounds with potent inhibitory activity. nih.gov This approach could be readily applied to the design of this compound analogs targeting VEGFR-2 or other kinases.
Furthermore, computational studies are being used to understand the structure-reactivity relationships of thionolactones for radical ring-opening polymerization, which can aid in the in silico design of new monomers for creating functional polymers. chemrxiv.org
| Computational Method | Application in Oxepane Analog Design | Reference |
| Pharmacophore modeling, molecular docking, molecular dynamics | Design of pleurotin derivatives as TrxR inhibitors | scielo.br |
| QSAR modeling | Prediction of antiviral activity of oxazole derivatives against VZV | nih.gov |
| Molecular docking, molecular dynamics | Design of piperidine/oxindole derivatives as VEGFR-2 inhibitors | nih.gov |
| DFT calculations | Understanding structure-reactivity of thionolactones for polymer synthesis | chemrxiv.org |
Applications in Materials Science and Other Chemical Fields
The oxepane moiety is a versatile building block not only in medicinal chemistry but also in materials science and other chemical fields. The unique structural and chemical properties of the oxepane ring allow for its incorporation into a variety of polymers and materials with tunable properties.
One significant area of application is in the development of functional and degradable polyesters. wustl.edu For example, poly(epsilon-caprolactone-co-2-oxepane-1,5-dione) has been used as a precursor for creating functional polyester-based materials. wustl.edu The ketone groups in the oxepane units serve as handles for attaching small molecules and polymer grafts, leading to materials with potential uses in diagnostic and therapeutic applications. wustl.eduresearchgate.net
The synthesis of selenium-containing polymers with varied structures is another emerging field where oxepane derivatives could play a role. researchgate.net These polymers exhibit unique optical and electrical properties, making them suitable for use as functional polymer materials. researchgate.net
Furthermore, the copolymerization of carbohydrates with C1 feedstocks to create polymers is a promising approach for transforming sustainable building blocks into environmentally degradable plastics. nih.gov The incorporation of sulfur atoms into the polymer backbone through the use of oxetanes and carbonyl sulfide (B99878) has been shown to enhance thermal stability and alter glass transition temperatures. nih.gov Similar strategies could be employed with oxepane-based monomers.
The development of molecularly imprinted polymers (MIPs) for environmental separation is another area where functionalized oxepanes could be utilized. rsc.org MIPs are designed to have specific pores that match the structure of a target molecule, and the incorporation of oxepane derivatives could lead to highly selective sorbents for environmental pollutants. rsc.org
| Material/Application Area | Role of Oxepane Moiety | Reference |
| Functional degradable polyesters | Precursor for attaching functional grafts | wustl.eduresearchgate.net |
| Selenium-containing polymers | Potential building block for polymers with unique opto-electrical properties | researchgate.net |
| Sustainable and degradable plastics | Monomer for copolymerization with carbohydrates and C1 feedstocks | nih.gov |
| Molecularly imprinted polymers (MIPs) | Functional monomer for creating selective sorbents | rsc.org |
Q & A
Q. What are the standard synthetic routes for Oxepan-4-amine, and how can purity be optimized?
this compound (C₁₀H₁₉NO) is typically synthesized via reductive amination of oxepan-4-one or through nucleophilic substitution of halogenated oxepane derivatives. Key steps include solvent selection (e.g., THF or methanol), use of reducing agents like sodium borohydride, and purification via column chromatography or recrystallization. To optimize purity, researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via -NMR and -NMR . Purity can be further validated by gas chromatography–mass spectrometry (GC-MS) with ≥95% threshold criteria .
Q. What safety protocols are critical when handling this compound in the laboratory?
this compound requires adherence to GHS safety standards, including:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity: Oral LD₅₀ > 300 mg/kg) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (P261, P264) .
- Waste disposal : Neutralize with dilute acetic acid before disposal in designated organic waste containers (P273, P501) .
- Emergency procedures for spills include immediate isolation and absorption with inert materials like vermiculite .
Q. How should researchers characterize this compound’s physicochemical properties?
Essential characterization includes:
- Spectroscopy : -NMR (δ 1.2–3.5 ppm for methylene/methine protons), IR (N-H stretch ~3300 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Thermal analysis : Differential scanning calorimetry (DSC) for melting point determination . Data should be tabulated with error margins (e.g., ±0.1°C for melting points) and compared to literature values .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved?
Contradictions in NMR or MS data often arise from tautomerism, solvent effects, or impurities. To address this:
- Systematic variation : Test solvents of differing polarities (DMSO-d₆ vs. CDCl₃) to observe proton shift changes .
- High-resolution MS : Confirm molecular formulas (e.g., [M+H]⁺ = 170.1546 for C₁₀H₂₀NO⁺) to rule out adducts .
- X-ray crystallography : Resolve ambiguous structures by determining crystal packing and bond angles . Document all parameters (e.g., temperature, concentration) to ensure reproducibility .
Q. What computational methods are suitable for predicting this compound’s reactivity in novel reactions?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can model reaction pathways, such as nucleophilic attack or ring-opening reactions. Key steps:
- Optimize geometries of reactants, transition states, and products.
- Calculate activation energies (ΔG‡) to predict feasibility .
- Validate with experimental kinetics (e.g., Arrhenius plots) and correlate with Hammett substituent constants for derivatives .
Q. How can researchers design experiments to assess this compound’s ecological impact?
Follow OECD guidelines for environmental hazard assessment:
- Aquatic toxicity : Perform Daphnia magna acute immobilization tests (EC₅₀ < 1 mg/L indicates high hazard) .
- Biodegradation : Use OECD 301F manometric respirometry to measure biological oxygen demand over 28 days .
- Soil mobility : Column leaching studies with HPLC-UV quantification to determine partition coefficients (Kd) . Data should be statistically analyzed (ANOVA, p < 0.05) and compared to regulatory thresholds .
Methodological Considerations
Q. What strategies ensure reproducibility in this compound synthesis?
- Detailed protocols : Specify stoichiometry, reaction time, and purification steps (e.g., “stir at 25°C for 12 h under N₂”) .
- Batch documentation : Record lot numbers of reagents and solvents to trace variability .
- Negative controls : Run parallel reactions without catalysts to confirm no side-product formation .
Q. How should researchers address low yields in this compound functionalization?
Low yields (<40%) may stem from steric hindrance or poor leaving-group aptitude. Solutions include:
- Microwave-assisted synthesis : Reduce reaction time and improve energy transfer .
- Catalyst screening : Test palladium/copper complexes for cross-coupling efficiency .
- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent, and catalyst loading .
Data Presentation Standards
- Tables : Include retention times (), spectral peaks, and error margins (e.g., “Yield: 72 ± 3%”) .
- Figures : Label axes (e.g., “Wavelength (nm)” vs. “Absorbance”) and annotate key peaks in spectra .
- Supplemental data : Archive raw NMR/MS files in repositories like Figshare with DOIs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
